

Synthesis and Purification of Substance P (7-11): An Application Note and Protocol

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Compound of Interest		
Compound Name:	Substance P (7-11)	
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This document provides a detailed guide to the chemical synthesis and purification of **Substance P (7-11)**, a biologically active C-terminal fragment of the neuropeptide Substance P. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) techniques.

Introduction

Substance P (SP) is an undecapeptide neuropeptide involved in a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.[1] The C-terminal fragment, **Substance P (7-11)**, with the amino acid sequence Gln-Phe-Phe-Gly-Leu-Met-NH₂, is a key region for its biological activity, particularly in binding to the neurokinin-1 (NK1) receptor.[2] The synthesis and purification of this fragment are crucial for research into its physiological roles and for the development of novel therapeutics targeting the NK1 receptor.

This application note details the Fmoc/tBu-based solid-phase synthesis of **Substance P (7-11)** on a Rink Amide resin to yield the C-terminal amide, followed by its purification using reverse-phase HPLC.

Chemical Properties of **Substance P (7-11)**:



Property	Value
Sequence	GIn-Phe-Phe-Gly-Leu-Met-NH2
Molecular Formula	C31H44N6O5S
Molecular Weight	612.78 g/mol
Purity (typical)	≥95% after HPLC purification

Synthesis of Substance P (7-11) via Solid-Phase Peptide Synthesis (SPPS)

The following protocol describes the manual solid-phase synthesis of **Substance P (7-11)** using the Fmoc/tBu strategy.

Materials

- Fmoc-Rink Amide resin
- Fmoc-amino acids: Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Washing solvent: Ethanol
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
- · Cold diethyl ether

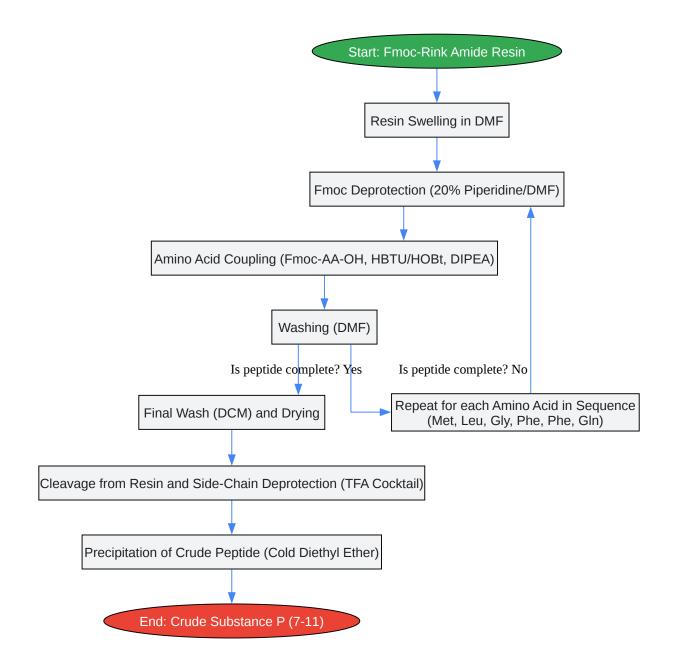




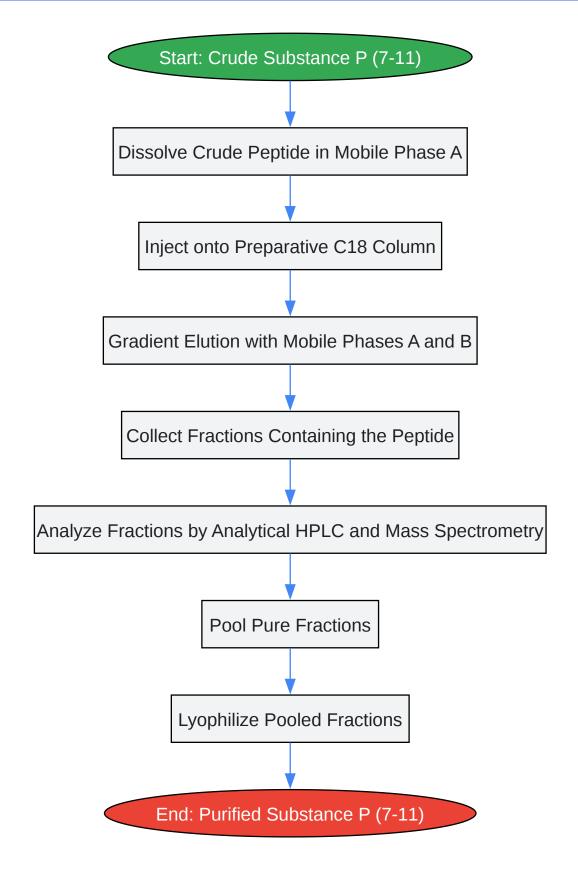
Experimental Protocol: Peptide Synthesis

A generalized workflow for the solid-phase synthesis of **Substance P (7-11)** is depicted below.













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References

- 1. Synthesis of substance P. | Semantic Scholar [semanticscholar.org]
- 2. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R PMC [pmc.ncbi.nlm.nih.gov]
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